1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl
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Overview
Description
1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl is a useful research compound. Its molecular formula is C15H25Cl2N5O and its molecular weight is 362.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to imatinib , a therapeutic agent used to treat leukemia. Imatinib specifically inhibits the activity of tyrosine kinases , which play a crucial role in many cellular processes, including cell growth and division.
Mode of Action
While the exact mode of action for this compound is not known, we can infer from its structural similarity to Imatinib that it may also interact with its targets (e.g., tyrosine kinases) through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . These interactions could lead to the inhibition of the target’s activity, thereby affecting the cellular processes controlled by these targets.
Result of Action
If it acts similarly to imatinib, it could potentially inhibit the activity of tyrosine kinases, leading to a decrease in the proliferation of certain types of cells, such as cancer cells .
Properties
IUPAC Name |
1-[4-(methylamino)-2-piperidin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]ethanone;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O.2ClH/c1-10(21)20-7-5-13-12(9-20)15(16-2)19-14(18-13)11-4-3-6-17-8-11;;/h11,17H,3-9H2,1-2H3,(H,16,18,19);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBVMZJGBZAXRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NC(=N2)C3CCCNC3)NC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.